FPPS Enzyme Inhibition Potency: Rank-Order Comparison Against Clinical N-BPs
In a direct comparative study measuring the IC50 of various nitrogen-containing bisphosphonates against recombinant human FPPS enzyme, incadronic acid demonstrated an IC50 of 30 nM. This positions it with intermediate potency within the N-BP class: approximately 6.7-fold less potent than zoledronic acid (IC50 = 3 nM) but 1.7-fold more potent than alendronate (IC50 = 50 nM) and 6.7-fold more potent than pamidronate (IC50 = 200 nM) [1]. This assay was conducted using purified recombinant human enzyme under identical conditions for all compounds, enabling direct head-to-head potency comparison.
| Evidence Dimension | Inhibition of recombinant human farnesyl pyrophosphate synthase (FPPS) |
|---|---|
| Target Compound Data | IC50 = 30 nM |
| Comparator Or Baseline | Zoledronate: IC50 = 3 nM; Alendronate: IC50 = 50 nM; Pamidronate: IC50 = 200 nM; Ibandronate: IC50 = 20 nM; Risedronate: IC50 = 10 nM |
| Quantified Difference | 6.7-fold less potent than zoledronate; 1.7-fold more potent than alendronate; 6.7-fold more potent than pamidronate |
| Conditions | Recombinant human FPPS enzyme assay |
Why This Matters
This quantitative rank-order of FPPS inhibition provides a critical reference point for researchers selecting an N-BP with a specific potency window for mechanistic studies or as a control compound, as potency does not linearly correlate with cellular or in vivo efficacy.
- [1] Dunford JE, et al. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates. J Pharmacol Exp Ther. 2001;296(2):235-242. Table I. View Source
